N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride
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Overview
Description
N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a cyclohexene ring, which is further linked to a hydroxylamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride typically involves the reaction of 2-methoxycyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The purification process may involve additional steps such as distillation and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-methoxycyclohex-2-en-1-ylidene)hydroxylamine
- N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine
- N-(3-methoxycyclohex-2-en-1-ylidene)hydroxylamine
Uniqueness
N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the cyclohexene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56560-39-5 |
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Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7-5-3-2-4-6(7)8-9;/h5,9H,2-4H2,1H3;1H |
InChI Key |
LIUKIJITIXQQAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCCC1=NO.Cl |
Origin of Product |
United States |
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